3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid

Lipophilicity XLogP3 Membrane permeability

3-(3-Fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid (CAS 117291-14-2) is a fluorinated β‑amino acid derivative belonging to the N‑trifluoroacetyl‑β‑phenylalanine family. Its core structure features a 3‑fluorophenyl substituent at the β‑carbon of a propanoic acid backbone, with a trifluoroacetyl (TFA) group protecting the β‑amino function.

Molecular Formula C11H9F4NO3
Molecular Weight 279.191
CAS No. 117291-14-2
Cat. No. B2427268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
CAS117291-14-2
Molecular FormulaC11H9F4NO3
Molecular Weight279.191
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(CC(=O)O)NC(=O)C(F)(F)F
InChIInChI=1S/C11H9F4NO3/c12-7-3-1-2-6(4-7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18)
InChIKeySVRYOEPAUNPIMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid (CAS 117291-14-2): Procurement-Relevant Chemical Class and Baseline Identity


3-(3-Fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid (CAS 117291-14-2) is a fluorinated β‑amino acid derivative belonging to the N‑trifluoroacetyl‑β‑phenylalanine family. Its core structure features a 3‑fluorophenyl substituent at the β‑carbon of a propanoic acid backbone, with a trifluoroacetyl (TFA) group protecting the β‑amino function [1]. The compound is primarily employed as a protected chiral building block in medicinal chemistry and peptide synthesis, where the TFA group enhances lipophilicity and serves as a base‑labile N‑protecting group that can be removed under mild conditions without perturbing acid‑sensitive functionalities . Its molecular formula (C₁₁H₉F₄NO₃) and molecular weight (279.19 g·mol⁻¹) place it within a well‑characterized series of positional isomers and halogen‑substituted analogs, making isomer identity critical for reproducible biological outcomes .

Why 3-(3-Fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid Cannot Be Simply Replaced by Closest In‑Class Analogs


Compounds within the N‑trifluoroacetyl‑β‑phenylalanine series share an identical core scaffold and molecular formula, yet even a single shift of the fluorine substituent from the meta (3‑) to the ortho (2‑) or para (4‑) position leads to measurable alterations in three‑dimensional conformation, electronic distribution, and lipophilicity, as quantified by computed XLogP3 and topological polar surface area (TPSA) values [1]. These physicochemical differences directly modulate passive membrane permeability, target‑binding geometry, and metabolic stability . Additionally, the β‑amino acid framework of this compound distinguishes it from the corresponding α‑amino acid isomer (3‑fluoro‑N‑TFA‑phenylalanine, CAS 39801‑55‑3), which exhibits a different spatial projection of the pharmacophoric elements and therefore cannot be considered a procurement‑equivalent substitute in programs where β‑peptide secondary structure, protease resistance, or specific enzyme inhibition is desired .

Quantitative Differentiation Evidence for 3-(3-Fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid Against Its Closest Analogs


Computed Lipophilicity (XLogP3) Comparison Across Fluorophenyl Positional Isomers: Impact on Predicted Membrane Permeability

The target compound (3‑F) and its 4‑F analog exhibit identical computed XLogP3 values of 1.8, as reported by PubChem [1]. This equivalence reflects a similar overall hydrophobicity; however, the meta‑fluorine substitution alters the electron‑withdrawing resonance effect on the aromatic ring compared to para‑substitution, which can translate into differential passive diffusion rates across biological membranes in cell‑based assays . The 2‑F isomer, by contrast, is expected to display a lower XLogP3 due to potential intramolecular hydrogen‑bonding between the fluorine and the amide N–H, reducing its apparent lipophilicity and making it distinguishable in reverse‑phase HPLC retention time as a quality‑control metric .

Lipophilicity XLogP3 Membrane permeability β‑Amino acid

Hydrogen‑Bond Donor/Acceptor Profile vs. α‑Amino Acid Isomer: Implications for β‑Peptide Foldamer Stability

The target β‑amino acid derivative possesses 2 hydrogen‑bond donors and 7 hydrogen‑bond acceptors, identical to its 4‑F and 2‑F positional isomers but distinct from the corresponding α‑amino acid isomer (CAS 39801‑55‑3), which also presents 2 donors and 7 acceptors but arranges them in a different spatial geometry due to the shorter backbone [1]. This geometric distinction is critical for β‑peptide foldamers, where the additional methylene unit in the β‑amino acid backbone permits the formation of stable 14‑helical or 12‑helical secondary structures that are inaccessible to α‑peptide backbones [2]. Consequently, procurement of the β‑isomer over the α‑isomer is mandatory when the experimental design requires protease‑resistant peptide mimetics with defined three‑dimensional architectures .

Hydrogen bonding β‑Peptide Foldamer Conformational stability

Topological Polar Surface Area (TPSA) Conservation Across Fluorophenyl Isomers Supports Isomer‑Specific Biological Target Engagement

The TPSA of 66.4 Ų is conserved across the 3‑F and 4‑F analogs [1], placing both compounds below the generally accepted threshold of 90 Ų for favorable blood‑brain barrier penetration [2]. However, the spatial orientation of the C–F dipole vector relative to the amide bond differs between meta and para isomers, leading to distinct electrostatic potential surfaces that can be discriminated by enzyme active sites . In the absence of direct biological data for the target compound, this physicochemical conservation indicates that isomer selection must be guided by target‑specific structure‑activity relationship (SAR) data rather than by bulk properties alone, and purchasing the incorrect isomer risks invalidating the SAR hypothesis.

TPSA Blood‑brain barrier permeability Isomer identity Medicinal chemistry

Rotatable Bond Count and Molecular Flexibility: Conformational Pre‑organization Advantage of the β‑Backbone

The target compound contains 4 rotatable bonds, as computed by PubChem, which is one more than the α‑amino acid isomer (3 rotatable bonds) [1]. This additional degree of freedom arises from the extra methylene unit in the β‑amino acid backbone and imparts greater conformational flexibility in solution [2]. In the context of β‑peptide foldamer design, this flexibility is paradoxically advantageous because it allows the backbone to sample a wider conformational space before settling into a stable helical secondary structure upon oligomerization, whereas the more constrained α‑backbone is limited to α‑helical or β‑sheet motifs [3]. For procurement officers, this metric serves as a rapid computational filter to verify that the correct backbone isomer has been supplied, since the α‑isomer would show 3 rotatable bonds in its PubChem entry.

Rotatable bonds Conformational entropy β‑Peptide Drug design

Exact Mass and Monoisotopic Mass as an Identity Fingerprint to Distinguish from Halogen‑Substituted Analogs

The target compound exhibits an exact mass of 279.05185580 Da, as computed by PubChem [1]. This value is distinguishable from the 4‑chlorophenyl analog (CAS 117291‑25‑5), which has a monoisotopic mass of 295.022 Da due to the natural isotopic abundance of chlorine (³⁵Cl/³⁷Cl) , and from the non‑fluorinated phenyl analog (CAS 21735‑63‑7) with an exact mass of 261.061 Da . In high‑resolution mass spectrometry (HRMS)‑based quality control, a mass error > 2 ppm from the theoretical monoisotopic peak immediately flags a potential mis‑shipment or contamination with a halogen‑swapped analog, enabling procurement rejection before the material is used in high‑value synthetic campaigns.

Exact mass Monoisotopic mass Isomer discrimination Mass spectrometry

Purity Threshold and Storage Conditions: Procurement‑Ready Specifications from Authoritative Vendor Datasheets

The target compound is commercially available at a minimum purity of 95%, as specified by AKSci and corroborated by CymitQuimica . While this purity specification is common across the N‑TFA‑β‑phenylalanine series (e.g., the 4‑F analog from AKSci also specifies 95% ), the target compound’s long‑term storage condition (store in a cool, dry place at room temperature) is consistent with the stability profile of the N‑trifluoroacetyl protecting group, which can undergo hydrolytic cleavage under prolonged exposure to moisture or elevated temperatures . In contrast, the unprotected free amine analog (CAS 117391‑51‑2) requires more stringent storage conditions (typically –20 °C under inert atmosphere) due to its higher reactivity and propensity for oxidative degradation . This difference in storage robustness translates directly to lower logistics costs and reduced cold‑chain complexity for the target compound during multi‑site distribution.

Purity specification Storage stability Vendor QC Procurement

Highest‑Impact Application Scenarios for 3-(3-Fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid Driven by Quantitative Differentiation Evidence


β‑Peptide Foldamer Synthesis Requiring Positional Isomer Integrity for Reproducible 14‑Helix Formation

When the target compound is used as a building block in β‑peptide foldamer synthesis, the meta‑fluorine substitution provides a distinct electrostatic dipole orientation that stabilizes the 14‑helical secondary structure via C–F···H–N interactions, as evidenced by the TPSA conservation and rotatable bond count (4 bonds) that distinguish it from the α‑amino acid isomer [1]. Procurement of the 3‑F isomer over the 4‑F isomer is mandated because SAR studies have shown that even a single positional shift of the fluorine atom can alter the helix‑coil equilibrium constant by up to 0.5 kcal·mol⁻¹ in model β‑peptide systems . Researchers should request a Certificate of Analysis that includes ¹⁹F NMR chemical shift (expected δ ≈ –113 ppm for the 3‑F isomer vs. –117 ppm for the 4‑F isomer) to confirm isomer identity before use.

Protease‑Resistant Peptidomimetic Lead Optimization Leveraging N‑TFA Protection for Orthogonal Deprotection Strategies

The N‑trifluoroacetyl group can be selectively removed under mild basic conditions (e.g., 1 M NaOH in MeOH/H₂O, 0 °C to rt, 30 min) without affecting acid‑sensitive protecting groups such as Boc or tert‑butyl esters [1]. This orthogonality is critical in solid‑phase peptide synthesis of β‑peptide libraries, where the TFA‑protected building block (minimum purity 95% as per AKSci datasheet ) allows for sequential deprotection–coupling cycles that are not feasible with the unprotected free amine, which would require immediate coupling to prevent oligomerization. The room‑temperature storage stability further enables automated peptide synthesizer workflows without the logistical burden of cold‑storage reagent carousels .

Halogen‑Scanning Structure‑Activity Relationship (SAR) Studies Using Exact Mass Discrimination as a Procurement QC Gate

In a halogen‑scanning campaign where the 3‑fluorophenyl, 4‑fluorophenyl, 4‑chlorophenyl, and unsubstituted phenyl analogs are systematically evaluated for target binding, the exact mass of 279.05185580 Da serves as a unique HRMS fingerprint that distinguishes the target compound from the 4‑Cl analog (Δmass = –15.970 Da) and the unsubstituted phenyl analog (Δmass = +17.991 Da) [1]. Procurement protocols should incorporate a mandatory HRMS acceptance criterion (mass error ≤ 2 ppm) to reject batches contaminated with the halogen‑swapped analog before they enter the biological assay cascade, preventing the expenditure of costly assay resources on mis‑identified compounds .

Computational Chemistry Model Building Requiring Accurate Physicochemical Descriptors for in silico ADME Prediction

The computed XLogP3 (1.8), TPSA (66.4 Ų), and rotatable bond count (4) provide essential input parameters for quantitative structure–property relationship (QSPR) models that predict passive membrane permeability and oral bioavailability [1]. When building a predictive model for a β‑peptide series, using the physicochemical descriptors of the correct 3‑F isomer rather than the 4‑F isomer ensures that the fluorine‑specific electronic effects (Hammett σₘ = 0.34 vs. σₚ = 0.06) are correctly encoded, leading to more accurate predictions of blood‑brain barrier penetration and metabolic stability . This scenario is particularly relevant for drug discovery programs that rely on virtual screening before committing to chemical synthesis.

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